molecular formula C80H117F3N20O23 B14756928 Galanin (1-16), mouse, porcine, rat TFA

Galanin (1-16), mouse, porcine, rat TFA

Cat. No.: B14756928
M. Wt: 1783.9 g/mol
InChI Key: JWPDEMSHKCNNEO-SWTHFEHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin (1-16), mouse, porcine, rat TFA is a peptide fragment derived from the larger neuropeptide galanin. This compound is an agonist of the hippocampal galanin receptor, with a dissociation constant (Kd) of 3 nM . It is known for its high biological activity on locus coeruleus neurons . Galanin (1-16) is used primarily in scientific research to study its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Galanin (1-16), mouse, porcine, rat TFA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Galanin (1-16), mouse, porcine, rat TFA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products Formed

The major product formed from these reactions is the desired peptide sequence, this compound. By-products may include truncated peptides and peptides with incomplete deprotection .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galanin (1-16), mouse, porcine, rat TFA is unique due to its high specificity and affinity for galanin receptors in the hippocampus. This specificity allows for targeted studies on the role of galanin in various physiological processes .

Properties

Molecular Formula

C80H117F3N20O23

Molecular Weight

1783.9 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C78H116N20O21.C2HF3O2/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50;3-2(4,5)1(6)7/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119);(H,6,7)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-;/m0./s1

InChI Key

JWPDEMSHKCNNEO-SWTHFEHJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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